Methyl 2,2-difluoro-3-oxobutanoate
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Overview
Description
Methyl 2,2-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3. It is a difluorinated derivative of methyl acetoacetate and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl acetoacetate. This process typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Another method involves the condensation of ethyl 3-oxobutanoate with a fluorinating agent. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: Alcohols or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2,2-difluoro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-3-oxobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Methyl 2,2-difluoro-3-oxobutanoate can be compared with other similar compounds such as:
Methyl 2,2-difluoro-3-oxopentanoate: Similar in structure but with an additional carbon atom in the chain, leading to different reactivity and applications.
Methyl acetoacetate: The non-fluorinated parent compound, which has different chemical properties and reactivity.
Difluoromethyl pyrazole derivatives: Compounds with similar difluoromethyl groups but different core structures, used in various applications including agriculture and medicine.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C5H6F2O3 |
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Molecular Weight |
152.10 g/mol |
IUPAC Name |
methyl 2,2-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H6F2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 |
InChI Key |
FKTACQOHGWVDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OC)(F)F |
Origin of Product |
United States |
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